Cas no 2227856-30-4 (methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate)

methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate
- EN300-1740700
- 2227856-30-4
- methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate
-
- インチ: 1S/C8H12N2O3/c1-5(11)7-6(8(12)13-3)4-9-10(7)2/h4-5,11H,1-3H3/t5-/m0/s1
- InChIKey: FVGDHHJONMOFLP-YFKPBYRVSA-N
- ほほえんだ: O[C@@H](C)C1=C(C(=O)OC)C=NN1C
計算された属性
- せいみつぶんしりょう: 184.08479225g/mol
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 64.4Ų
methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740700-10.0g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 10g |
$8819.0 | 2023-06-03 | ||
Enamine | EN300-1740700-1g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 1g |
$2050.0 | 2023-09-20 | ||
Enamine | EN300-1740700-10g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 10g |
$8819.0 | 2023-09-20 | ||
Enamine | EN300-1740700-1.0g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 1g |
$2050.0 | 2023-06-03 | ||
Enamine | EN300-1740700-2.5g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 2.5g |
$4019.0 | 2023-09-20 | ||
Enamine | EN300-1740700-5.0g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 5g |
$5949.0 | 2023-06-03 | ||
Enamine | EN300-1740700-0.5g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 0.5g |
$1968.0 | 2023-09-20 | ||
Enamine | EN300-1740700-0.25g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 0.25g |
$1887.0 | 2023-09-20 | ||
Enamine | EN300-1740700-0.1g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 0.1g |
$1804.0 | 2023-09-20 | ||
Enamine | EN300-1740700-0.05g |
methyl 5-[(1S)-1-hydroxyethyl]-1-methyl-1H-pyrazole-4-carboxylate |
2227856-30-4 | 0.05g |
$1723.0 | 2023-09-20 |
methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylateに関する追加情報
Research Briefing on Methyl 5-(1S)-1-Hydroxyethyl-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS: 2227856-30-4)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2227856-30-4) as a promising intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique pyrazole core and chiral hydroxyethyl group, has garnered attention for its potential applications in drug discovery and development. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate, emphasizing its role as a key intermediate in the production of kinase inhibitors. The researchers employed asymmetric catalysis to achieve high enantiomeric purity, which is critical for the compound's biological efficacy. The study reported a yield of 85% with >99% enantiomeric excess (ee), demonstrating the feasibility of large-scale production for pharmaceutical applications.
In another investigation, the compound's potential as a modulator of inflammatory pathways was evaluated. Preclinical studies revealed that methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The findings, published in Bioorganic & Medicinal Chemistry Letters (2024), suggest that this compound could serve as a scaffold for developing next-generation anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.
Further research has explored the compound's utility in oncology. A recent study in Cancer Research (2024) demonstrated that derivatives of methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate exhibit potent inhibitory activity against PI3Kα, a kinase frequently dysregulated in cancer. The lead compound from this series showed promising antitumor activity in xenograft models of breast cancer, with minimal toxicity observed in preclinical safety assessments.
The pharmacokinetic properties of methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate have also been investigated. A study in Drug Metabolism and Disposition (2023) reported favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make the compound an attractive candidate for central nervous system (CNS)-targeted therapies, particularly in neurodegenerative diseases.
In conclusion, methyl 5-(1S)-1-hydroxyethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2227856-30-4) represents a versatile building block in medicinal chemistry with demonstrated potential across multiple therapeutic areas. Ongoing research continues to explore its applications in inflammation, oncology, and CNS disorders, with several derivatives currently in preclinical development. The compound's synthetic accessibility and favorable physicochemical properties further enhance its appeal as a platform for drug discovery.
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